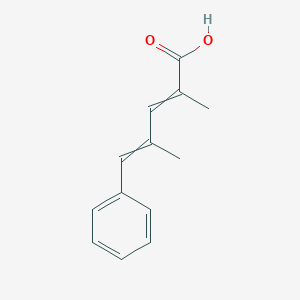
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is a chemical compound with the molecular formula C11H10O2This compound is notable for its role as a high-potency inhibitor of tyrosine kinases, which has implications in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzene with 5-phenylpenta-2,4-dienoic acid in the presence of trifluoromethanesulfonic acid. This reaction can yield products such as 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone, depending on the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid involves its role as a tyrosine kinase inhibitor. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar structure but lacks the dimethyl groups.
Cinnamylidene acetic acid: Another related compound with similar inhibitory properties.
Uniqueness
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural features, such as the presence of dimethyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
58550-29-1 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O2/c1-10(8-11(2)13(14)15)9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
IYKLJXQYSMUBEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)

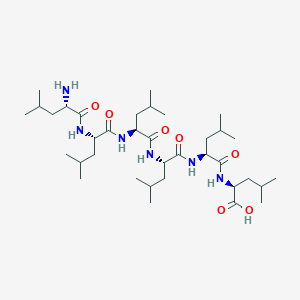
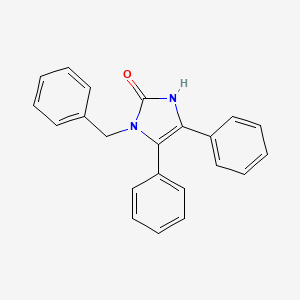
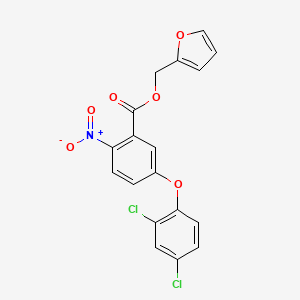

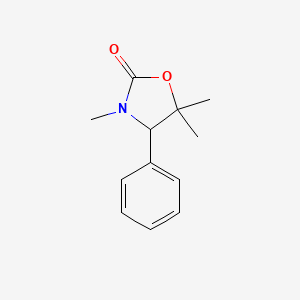
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
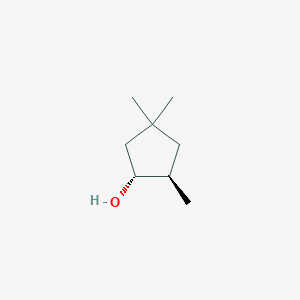
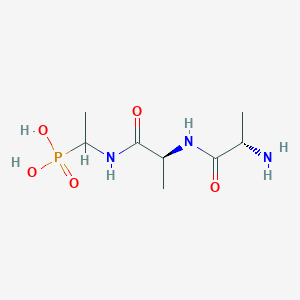
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
